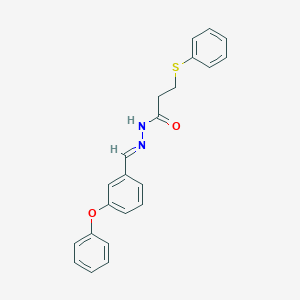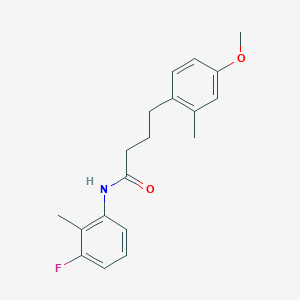![molecular formula C20H19N3O3 B306736 N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of EMQ and has been synthesized by several researchers using different methods.
作用機序
The mechanism of action of EMQ is not fully understood. However, it has been proposed that EMQ acts by inhibiting the activity of certain enzymes that are involved in various cellular processes. EMQ has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, EMQ reduces inflammation and pain.
Biochemical and Physiological Effects:
EMQ has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2 enzyme. EMQ has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been found to have anti-diabetic properties by reducing the level of glucose in the blood. EMQ has also been found to have potential applications in the field of agriculture as a pesticide.
実験室実験の利点と制限
One of the main advantages of using EMQ in lab experiments is its potential applications in various fields of scientific research. EMQ has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties, which make it a promising compound for further research. However, one of the limitations of using EMQ in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for research on EMQ. One of the future directions is to investigate the mechanism of action of EMQ in more detail. Another future direction is to explore the potential applications of EMQ in the field of medicine, agriculture, and other fields. Further research is also needed to investigate the safety and toxicity of EMQ in humans and animals. Additionally, research is needed to develop new synthetic methods for EMQ that are more efficient and environmentally friendly.
合成法
EMQ has been synthesized by several researchers using different methods. One of the most common methods for synthesizing EMQ is the condensation reaction between 2-methylquinoline-3-carboxylic acid hydrazide and 3-ethoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. This reaction is catalyzed by glacial acetic acid and results in the formation of EMQ as a yellow solid.
科学的研究の応用
EMQ has been found to have potential applications in various fields of scientific research. One of the most significant applications of EMQ is in the field of medicine. EMQ has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EMQ has also been found to have potential applications in the field of agriculture as a pesticide.
特性
製品名 |
N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide |
|---|---|
分子式 |
C20H19N3O3 |
分子量 |
349.4 g/mol |
IUPAC名 |
N//'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-19-10-14(8-9-18(19)24)12-21-23-20(25)16-11-15-6-4-5-7-17(15)22-13(16)2/h4-12,21H,3H2,1-2H3,(H,23,25)/b14-12+ |
InChIキー |
NEBYJASXYIQZHP-WYMLVPIESA-N |
異性体SMILES |
CCOC1=C/C(=C/NNC(=O)C2=CC3=CC=CC=C3N=C2C)/C=CC1=O |
SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=CC1=O |
正規SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)


